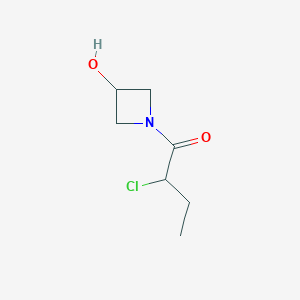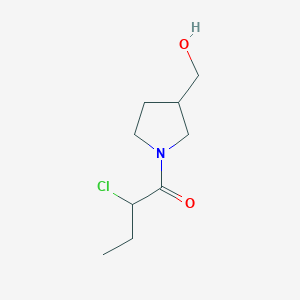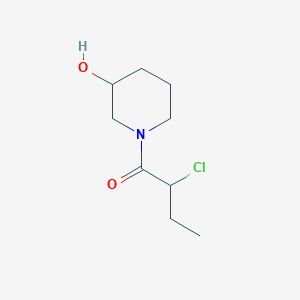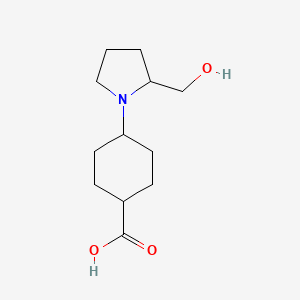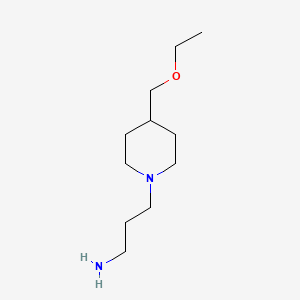
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Copper Catalyst Systems for C-N Bond Forming Reactions
Copper-mediated systems have been developed for C-N bond forming reactions, involving aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. These recyclable catalyst systems are significant for organic synthesis, highlighting the relevance of piperidine derivatives in developing commercial exploitation protocols for various organic compounds (Kantam et al., 2013).
Dopamine D2 Receptor Ligands
Piperidine derivatives play a crucial role in the treatment of neuropsychiatric disorders by acting as antagonists and partial agonists of D2 receptors. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, indicating the importance of piperidine structures in developing therapeutics for schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Nucleophilic Aromatic Substitution
The interaction of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution is a well-documented reaction mechanism. This process, yielding various substituted benzene derivatives, is crucial for understanding the reactivity and potential applications of piperidine in organic synthesis (Pietra & Vitali, 1972).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, especially tert-butanesulfinamide, have been used in the asymmetric synthesis of N-heterocycles, including piperidines. This methodology provides access to structurally diverse compounds that are significant in natural products and therapeutic agents (Philip et al., 2020).
Ferrate(VI) and Ferrate(V) Oxidation
Ferrates are potent oxidizing agents that can degrade a wide range of organic compounds, including those containing nitrogen atoms such as amines. This oxidation process is important for environmental applications, such as water treatment and the degradation of hazardous compounds (Sharma, 2013).
Propriétés
IUPAC Name |
3-[4-(ethoxymethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-2-14-10-11-4-8-13(9-5-11)7-3-6-12/h11H,2-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWUEBAMOWTKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)


![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)

